![molecular formula C12H13NO4 B2893646 Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate CAS No. 1708179-07-0](/img/structure/B2893646.png)
Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
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Overview
Description
Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A). It is a synthetic derivative of benzamide with a unique chemical structure. Moclobemide has been used in the treatment of depression, anxiety disorders, and social phobia.
Scientific Research Applications
Antimicrobial Activity
Compounds with structures similar to the one have been explored for their potential as antimicrobial agents. For instance, derivatives of oxo-dihydroimidazo tetrazine have shown promising results in inhibiting microbial growth .
Antitumor Activity
Similar compounds, like 3-methyl-4-oxo-dihydroimidazo tetrazine derivatives, have been synthesized and evaluated for their growth inhibition in various human solid tumor cell lines. Some of these compounds demonstrated more activity than temozolomide, a drug approved by the U.S. FDA for treating certain brain tumors .
Synthesis Catalysis
Derivatives of methyl oxo-dihydropyrimidinones have been synthesized using catalysts under ultrasound irradiation, indicating a potential application in chemical synthesis and catalysis processes .
Drug Synthesis
Pyrrole-3-carboxylic acid amides, which share a similar structure with the compound you’re interested in, are central to successful drugs like Atorvastatin and Sunitinib. This suggests that your compound could potentially be useful in drug synthesis .
Mechanism of Action
Target of Action
The primary target of Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is Carboxylesterase . Carboxylesterases are enzymes that catalyze the hydrolysis of ester and amide bonds, which are common in many drugs and endogenous compounds .
Mode of Action
It is known that it interacts with its target, carboxylesterase, possibly leading to changes in the enzyme’s activity
Biochemical Pathways
Given its interaction with carboxylesterase, it may influence the metabolism of various drugs and endogenous compounds that are substrates for this enzyme .
Result of Action
Given its interaction with Carboxylesterase, it may influence the metabolism of various drugs and endogenous compounds, potentially altering their effects .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially influence its activity .
properties
IUPAC Name |
methyl 4-methyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-13-6-9-5-8(12(15)16-2)3-4-10(9)17-7-11(13)14/h3-5H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMBZJGKDNSIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)C(=O)OC)OCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate |
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